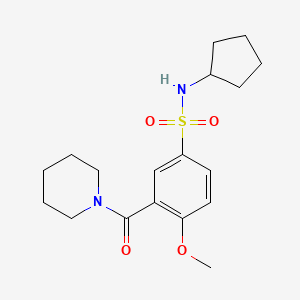

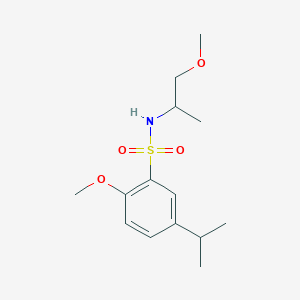

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar compounds often involves multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block in the synthesis of various nitrogenous heterocycles, indicating a potential pathway for synthesizing related compounds (Křupková et al., 2013). Such synthesis techniques could potentially be adapted for the synthesis of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, focusing on heterocyclic oriented synthesis (HOS) and polymer-supported methodologies.

Molecular Structure Analysis

The molecular structure and vibrational modes of benzothiazole derivatives have been explored through spectroscopic techniques and quantum chemical calculations. For example, FTIR, Raman, and DFT studies have provided detailed insights into molecular structures and vibrational wavenumbers, suggesting approaches to analyze the structure of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (Ünsalan et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic substitutions, reductions, and cyclizations. These reactions are fundamental in modifying the chemical structure and achieving desired properties. The synthesis and reactivity of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, offer insights into the chemical behavior and potential reactions of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (Sparke et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points and thermal stability, can be determined using techniques like Differential Scanning Calorimetry (DSC). The synthesis, growth, and study of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide provide a framework for assessing the physical properties of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (Prabukanthan et al., 2020).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Scaffold Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles such as benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery due to their diverse biological activities (Soňa Křupková et al., 2013).

Crystal Engineering

Research on molecular tapes mediated via hydrogen bonds and halogen bonds has shown that compounds like 4-nitrobenzoic acid·4-iodopyridine can be used in crystal design, emphasizing the role of weak and strong interactions in the crystal engineering field. This study may offer insights into how modifications like those in 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide could influence molecular and crystal properties (B. K. Saha et al., 2005).

Antibacterial Activity

Hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes, highlighting the importance of benzothiazole derivatives in developing new antibacterial agents. This suggests potential antibacterial research applications for related compounds (Akhilesh Gupta, 2018).

COX Inhibition

7-R1-8-R2-1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones, synthesized from 2-nitrobenzoyl chlorides, have shown inhibitory activity against COX-1 and COX-2 enzymes. This demonstrates the potential of nitrobenzamide derivatives in the development of anti-inflammatory agents (O. Migliara et al., 2009).

Antitumor Activity

Regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide have been studied for their cell cytotoxicity under hypoxic conditions, offering a foundation for the development of hypoxia-targeted cancer therapies. Such research underlines the potential of nitrobenzamide derivatives in oncology (B. Palmer et al., 1996).

Eigenschaften

IUPAC Name |

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-2-5-11-13(6-8)23-15(17-11)18-14(20)10-4-3-9(16)7-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRVLEQIKCYHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)

![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)

![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)

![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)